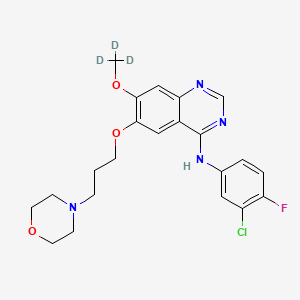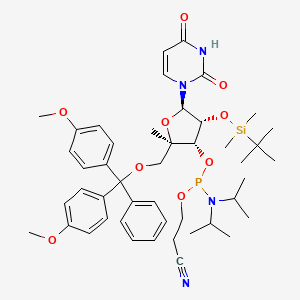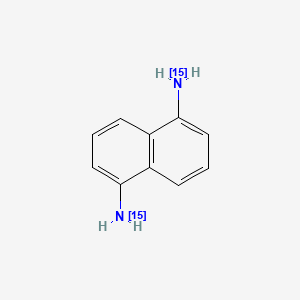
Isoandrographolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoandrographolide is a minor diterpenoid lactone isolated from the plant Andrographis paniculata. It shares the same chemical formula as andrographolide (C20H30O5) but differs in its geometry. This compound forms a colorless prism with a melting point of 198–200°C .
Méthodes De Préparation
Isoandrographolide can be synthesized from andrographolide. The synthetic route involves the conversion of andrographolide to this compound through a series of chemical reactions. The preparation of this compound acetals has been reported, where this compound is reacted with various aldehydes under acidic conditions to form acetals . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Analyse Des Réactions Chimiques
Isoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the oxidation of this compound can lead to the formation of this compound acetals, which have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The major products formed from these reactions include various acetals and derivatives of this compound.
Applications De Recherche Scientifique
Isoandrographolide has been extensively studied for its potential therapeutic applications. It has shown significant anti-plasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite . Additionally, this compound possesses antiviral, anti-inflammatory, and anticancer properties. It has been investigated for its potential use in treating diseases such as malaria, viral infections, and cancer . In the field of chemistry, this compound and its derivatives are used as starting materials for the synthesis of new compounds with enhanced biological activities.
Mécanisme D'action
The mechanism of action of isoandrographolide involves its interaction with various molecular targets and pathways. This compound inhibits the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and provide therapeutic benefits in conditions such as silicosis. Additionally, this compound has been shown to modulate the Wnt signaling pathway, which is involved in cellular homeostasis and neuroprotection .
Comparaison Avec Des Composés Similaires
Isoandrographolide is structurally similar to andrographolide, neoandrographolide, and 14-deoxyandrographolide. These compounds are also isolated from Andrographis paniculata and share similar biological activities. this compound is unique in its specific geometric configuration, which contributes to its distinct biological properties . For example, while andrographolide is known for its anti-inflammatory and anticancer activities, this compound has shown potent anti-plasmodial and antiviral activities .
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |
Clé InChI |
QTYVPMSAPQBXMM-BXTHMLGCSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |
SMILES canonique |
CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















